molecular formula C10H5ClFN3O3 B8294369 2-Chloro-4-(2-fluoro-4-nitrophenoxy)pyrimidine

2-Chloro-4-(2-fluoro-4-nitrophenoxy)pyrimidine

Cat. No. B8294369
M. Wt: 269.61 g/mol
InChI Key: GCVYKTTZMWBXIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(2-fluoro-4-nitrophenoxy)pyrimidine is a useful research compound. Its molecular formula is C10H5ClFN3O3 and its molecular weight is 269.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-(2-fluoro-4-nitrophenoxy)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(2-fluoro-4-nitrophenoxy)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-4-(2-fluoro-4-nitrophenoxy)pyrimidine

Molecular Formula

C10H5ClFN3O3

Molecular Weight

269.61 g/mol

IUPAC Name

2-chloro-4-(2-fluoro-4-nitrophenoxy)pyrimidine

InChI

InChI=1S/C10H5ClFN3O3/c11-10-13-4-3-9(14-10)18-8-2-1-6(15(16)17)5-7(8)12/h1-5H

InChI Key

GCVYKTTZMWBXIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)OC2=NC(=NC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2,4-dichloropyrimidine (Aldrich, 0.74 g, 5.0 mmol), 2-fluoro-4-nitrophenol (Avacado, 0.79 g, 5.0 mmol), K2CO3 (0.76 g, 5.5 mmol), and DMF (50 mL) was heated at 100° C. for 2 h. The mixture was cooled and diluted with saturated NaHCO3 solution (100 mL) and extracted with EtOAc. The EtOAc extract was washed with brine, dried (MgSO4) and concentrated in vacuo to give a mixture of the 2-phenoxy- and 4-phenoxypyrimidine regioisomers as a yellow solid. The regioisomers were separated by flash chromatography using 10-40% EtOAc in hexanes as the eluent to give the title compound (0.71 g, 53%) as a white solid. 1H NMR (DMSO-d6) δ 8.76 (dd, 1H, J=6.0, 1.6 Hz), 8.43 (dt, 1H, J=9.8, 2.2 Hz), 8.23 (dd, 1H, J=8.8, 1.6 Hz), 7.80 (dt, 1H, J=9.8, 2.2 Hz), 7.48 (dd, 1H, J=6.0, 2.2 Hz).
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
0.79 g
Type
reactant
Reaction Step One
Name
Quantity
0.76 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
2-phenoxy- and 4-phenoxypyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
53%

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